molecular formula C10H10BrN B1523514 4-Bromo-5,7-dimethyl-1H-indole CAS No. 1167056-53-2

4-Bromo-5,7-dimethyl-1H-indole

Cat. No.: B1523514
CAS No.: 1167056-53-2
M. Wt: 224.1 g/mol
InChI Key: WLPYFCJCFLFZKO-UHFFFAOYSA-N
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Description

4-Bromo-5,7-dimethyl-1H-indole is a chemical compound with the molecular formula C10H10BrN . It is used for research and development purposes .


Synthesis Analysis

The synthesis of indole derivatives, including this compound, has been a subject of interest in recent years . Various strategies have been employed, including transition metal-catalyzed reactions and reductive cyclization reactions .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to the 4th carbon of the indole ring, and two methyl groups attached to the 5th and 7th carbons . The molecular weight is 224.1 g/mol .

Scientific Research Applications

Indole Synthesis and Classification

Indoles, including derivatives like 4-Bromo-5,7-dimethyl-1H-indole, play a pivotal role in organic chemistry due to their structural diversity and presence in natural products with significant biological activities. A comprehensive review on indole synthesis proposes a classification for all indole syntheses, providing a framework for understanding different synthetic routes and their strategic approaches. This classification helps in identifying the synthetic pathways that could be applied for the preparation of this compound and similar compounds, facilitating the development of new synthetic methods and the discovery of novel compounds with potential applications in various fields of research and development (Taber & Tirunahari, 2011).

Anticancer Applications

Indole alkaloids and their derivatives, including this compound, have been explored for their potential anticancer properties. Research highlights the diverse targets these compounds can act on within cancer cells, leading to antiproliferative effects across various cancer types. The structural diversity and therapeutic properties of indole derivatives underscore their utility as scaffolds for developing novel anticancer agents, with some compounds like vinblastine, midostaurin, and anlotinib already being clinically applied for cancer treatment (Song et al., 2020).

Pharmacological Significance

The pharmacological significance of indole derivatives extends to their diverse biological activities, including antimicrobial, anti-inflammatory, antidiabetic, and antiviral properties. These activities are attributed to the indole nucleus, which serves as a crucial component in many pharmacologically active molecules. The chemical reactivity and versatility of indole enable modifications leading to new lead molecules for treating various pharmacological diseases, highlighting the importance of this compound and similar compounds in drug discovery and therapeutic applications (Kumar et al., 2020).

Antimicrobial Activity

Recent developments in the synthesis of indole and its derivatives have focused on evaluating their antimicrobial potential. The antimicrobial properties exhibited by indole derivatives underline their importance in addressing the challenge of microbial resistance and the development of new antimicrobial drugs. This area of research holds promise for the discovery of efficient antimicrobial agents based on the indole scaffold, including this compound (Kaur et al., 2019).

Safety and Hazards

According to the safety data sheet, 4-Bromo-5,7-dimethyl-1H-indole should be handled with care to avoid dust formation and inhalation . Contact with skin and eyes should be avoided, and appropriate personal protective equipment should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

Future Directions

The future directions for research on 4-Bromo-5,7-dimethyl-1H-indole and other indole derivatives include the development of novel methods of synthesis and the exploration of their potential biological activities . Given the wide range of biological activities exhibited by indole derivatives, there is significant potential for the development of new therapeutic agents .

Properties

IUPAC Name

4-bromo-5,7-dimethyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c1-6-5-7(2)10-8(9(6)11)3-4-12-10/h3-5,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLPYFCJCFLFZKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694632
Record name 4-Bromo-5,7-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1167056-53-2
Record name 4-Bromo-5,7-dimethyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1-bromo-2,4-dimethyl-5-nitro-benzene (7.5 g, 32.6 mmol) in THF (100 mL) at −78° C. was added vinylmagnesium bromide (110 mL of 1.0 M solution in THF, 1.1 mol) dropwise. The reaction was allowed to warm slowly to −40° C. then stirred for 4 h. Water was added, and the reaction mixture allowed to warm slowly to rt and extracted with EtOAc. The organic phase was then dried over Na2SO4 and concentrated to give 4-bromo-5,7-dimethylindole (2.3 g) which was used in the subsequent step without purification.
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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